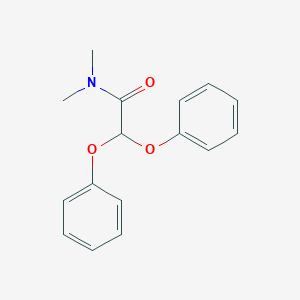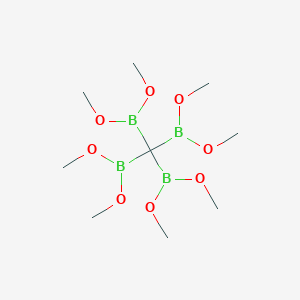
Tetrakis(dimethoxyboryl)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(dimethoxyboryl)methane, also known as TDBM, is a boron-containing compound that has been extensively studied in recent years due to its unique properties and potential applications in various fields.
Wirkmechanismus
Tetrakis(dimethoxyboryl)methane is believed to exert its biological effects through the inhibition of proteasome activity, which is essential for the degradation of intracellular proteins. Tetrakis(dimethoxyboryl)methane has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Biochemische Und Physiologische Effekte
Tetrakis(dimethoxyboryl)methane has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of the immune response. Tetrakis(dimethoxyboryl)methane has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Tetrakis(dimethoxyboryl)methane has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, Tetrakis(dimethoxyboryl)methane also has some limitations, such as its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of Tetrakis(dimethoxyboryl)methane, including the development of new synthetic methods, the investigation of its potential as an anticancer agent and boron carrier for BNCT, and the exploration of its properties in materials science. Additionally, further studies are needed to elucidate the mechanism of action of Tetrakis(dimethoxyboryl)methane and its potential side effects in vivo.
Conclusion
In conclusion, Tetrakis(dimethoxyboryl)methane is a boron-containing compound that has potential applications in various fields. Its unique properties and mechanism of action make it an attractive target for scientific research. Future studies are needed to further explore its potential and to develop new applications for this compound.
Synthesemethoden
Tetrakis(dimethoxyboryl)methane can be synthesized through the reaction between trimethyl borate and formaldehyde in the presence of a strong base such as potassium tert-butoxide. The reaction proceeds via a boron-mediated aldol condensation, resulting in the formation of Tetrakis(dimethoxyboryl)methane as a white solid with a melting point of 132-135°C.
Wissenschaftliche Forschungsanwendungen
Tetrakis(dimethoxyboryl)methane has been studied extensively for its potential applications in various fields such as organic synthesis, materials science, and medicinal chemistry. In organic synthesis, Tetrakis(dimethoxyboryl)methane has been used as a versatile building block for the synthesis of various boron-containing compounds. In materials science, Tetrakis(dimethoxyboryl)methane has been incorporated into polymers and other materials to enhance their properties. In medicinal chemistry, Tetrakis(dimethoxyboryl)methane has been investigated for its potential as an anticancer agent and as a boron carrier for boron neutron capture therapy (BNCT).
Eigenschaften
CAS-Nummer |
17936-80-0 |
|---|---|
Produktname |
Tetrakis(dimethoxyboryl)methane |
Molekularformel |
C9H24B4O8 |
Molekulargewicht |
303.5 g/mol |
IUPAC-Name |
dimethoxy-[tris(dimethoxyboranyl)methyl]borane |
InChI |
InChI=1S/C9H24B4O8/c1-14-10(15-2)9(11(16-3)17-4,12(18-5)19-6)13(20-7)21-8/h1-8H3 |
InChI-Schlüssel |
DTBTXEPDQLXXDQ-UHFFFAOYSA-N |
SMILES |
B(C(B(OC)OC)(B(OC)OC)B(OC)OC)(OC)OC |
Kanonische SMILES |
B(C(B(OC)OC)(B(OC)OC)B(OC)OC)(OC)OC |
Synonyme |
Tetrakis(dimethoxyboryl)methane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



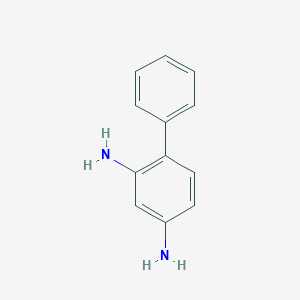
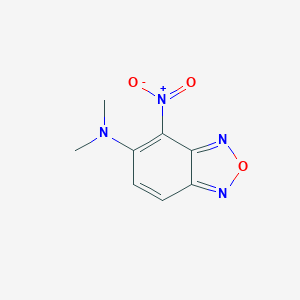
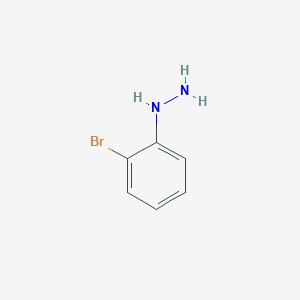
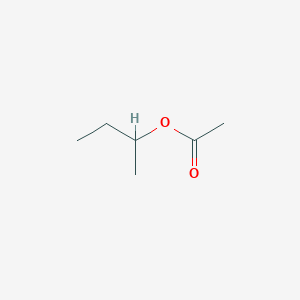
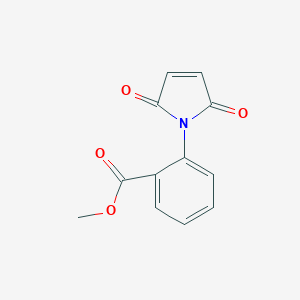
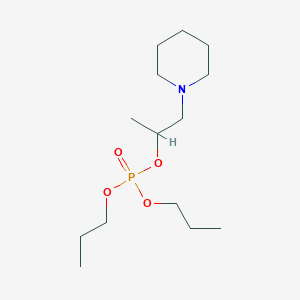
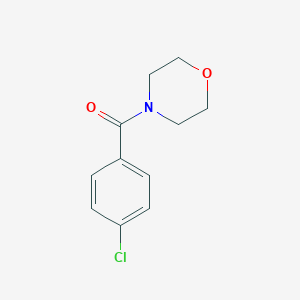
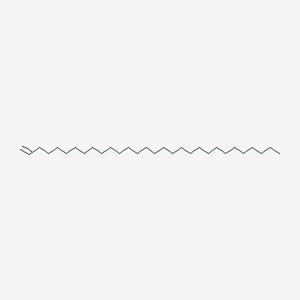
![2-[Bis(2-ethylhexyl)amino]ethanol](/img/structure/B91584.png)
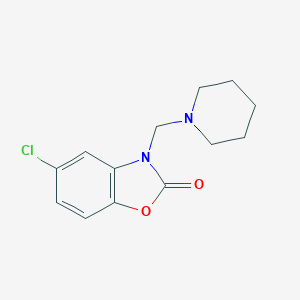
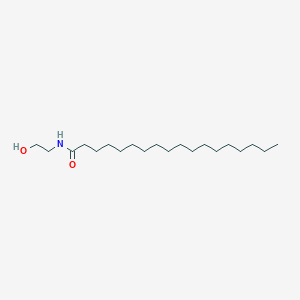
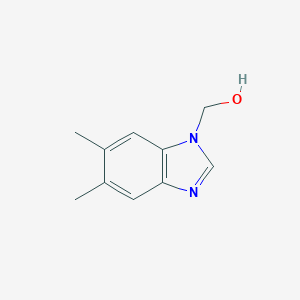
![1,4-Dimethylbenzo[a]pyrene](/img/structure/B91590.png)
